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Compound of Interest

Compound Name: N-(2-Methoxy-phenyl)-guanidine

CAS No.: 61705-89-3

Cat. No.: B1625895

Get Quote

Executive Summary & Strategic Rationale
This protocol details the synthesis of N-(2-Methoxy-phenyl)-guanidine (also known as 1-(2-

methoxyphenyl)guanidine) from o-anisidine.[1] This moiety is a critical pharmacophore in

GPCR ligand design (e.g., NPY antagonists) and kinase inhibitors.

We present two distinct synthetic pathways to address different project stages:

Method A (The "Rathke" Cyanamide Route): Ideal for multi-gram to kilogram scale-up.[1] It

utilizes atom-economic reagents but requires rigorous safety controls due to the instability of

cyanamide.[1]

Method B (The Pyrazole Carboxamidine Route): Ideal for medicinal chemistry/lead

optimization (<1g to 10g). It offers superior purity profiles and milder conditions, avoiding the

polymerization risks of cyanamide.

Retrosynthetic Analysis
The following diagram illustrates the disconnection strategy for both methods.
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Figure 1: Retrosynthetic disconnection showing the two primary routes to the target guanidine.

[1]

Safety & Handling (Critical)
WARNING: Carcinogen Hazard[1][2]

o-Anisidine (CAS 90-04-0): Classified as a Group 2B carcinogen (IARC).[1][3] It is a potent

bladder carcinogen.[1] All weighing and handling must occur inside a certified fume hood.[1]

Double-gloving (Nitrile) is mandatory.[1]

Cyanamide: Severe skin irritant and can polymerize explosively if heated above 50°C in the

absence of a stabilizer or solvent.

Method A: Industrial Scale-Up (Cyanamide Route)
Principle: Nucleophilic addition of the aniline nitrogen to the nitrile group of cyanamide under

acidic conditions. The product is isolated as the nitrate or hydrochloride salt to ensure stability.

Reagents & Stoichiometry
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Reagent Equiv. Role

o-Anisidine 1.0 Substrate

Cyanamide (50% aq.) 1.5 Guanylating Agent

Nitric Acid (Conc.) 1.0 Catalyst/Salt Former

Ethanol (Abs.) 5 Vol Solvent

Step-by-Step Protocol
Salt Formation:

In a round-bottom flask equipped with a magnetic stir bar, dissolve o-anisidine (10.0 g,

81.2 mmol) in Ethanol (30 mL).

Cool the solution to 0–5°C in an ice bath.

Dropwise add Concentrated HNO₃ (or HCl) (1.0 equiv) while maintaining temperature

<10°C. Note: The solution may darken slightly; this is normal.

Guanylation:

Add Cyanamide (50% aq.[1] solution, 1.5 equiv) to the reaction mixture.

Equip the flask with a reflux condenser.[1]

Heat the mixture to reflux (approx. 85°C) for 16–24 hours.

Process Control: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The starting

aniline spot (high Rf) should disappear, replaced by a polar baseline spot (guanidine salt).

Workup & Isolation:

Cool the reaction mixture to room temperature, then to 0°C.

Induce Crystallization: If the product does not precipitate, add Diethyl Ether (approx. 20-30

mL) slowly with vigorous stirring.
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Filter the precipitate using a sintered glass funnel.[1]

Wash the filter cake with cold Ether/Ethanol (1:1) to remove unreacted cyanamide.[1]

Purification:

Recrystallize from Water/Ethanol (1:5) if the melting point is broad.[1]

Dry under vacuum at 40°C for 6 hours.[1]

Method B: High-Purity Lab Synthesis (Pyrazole
Route)
Principle: Nucleophilic substitution where the pyrazole ring acts as a superior leaving group.[1]

This method avoids the harsh acidic reflux of Method A.[1]

Reagents & Stoichiometry
Reagent Equiv. Role

o-Anisidine 1.0 Substrate

1H-Pyrazole-1-carboxamidine

HCl
1.05 Reagent

DIPEA (Diisopropylethylamine) 1.1 Base

DMF (Anhydrous) 5 Vol Solvent

Step-by-Step Protocol
Reaction Setup:

In a dry vial, dissolve o-anisidine (1.0 g, 8.1 mmol) and 1H-Pyrazole-1-carboxamidine HCl

(1.25 g, 8.5 mmol) in anhydrous DMF (5 mL).

Initiation:

Add DIPEA (1.55 mL, 8.9 mmol) dropwise.
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Stir the mixture at Room Temperature (25°C) for 12 hours.

Optimization: If conversion is slow after 12h (checked by LC-MS), heat to 40°C.

Workup:

Option 1 (Precipitation): Pour the reaction mixture into Diethyl Ether (50 mL). The

guanidine product often precipitates as an oil or gum.[1] Decant the ether, triturating the oil

with fresh ether until it solidifies.

Option 2 (Flash Column): Evaporate DMF under reduced pressure.[1] Load the residue

onto a silica column.[1][4] Elute with DCM/MeOH (90:10) containing 1% NH₄OH.[1]

Salt Conversion (Optional but Recommended):

Dissolve the free base in minimal MeOH.[1]

Add 1.0 equiv of 4M HCl in Dioxane.[1]

Evaporate to dryness to obtain the Hydrochloride salt.[1]

Quality Control & Validation
Analytical Specifications

Test Method Acceptance Criteria

Appearance Visual
White to off-white crystalline

solid

Purity HPLC (254 nm) > 98.0%

Identity 1H-NMR
Consistent with structure (see

below)

Melting Point Capillary
145–148°C (Nitrate salt) /

~170°C (HCl salt)

NMR Interpretation (Critical for Regioselectivity)
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Unlike para-substituted guanidines which show symmetric AA'BB' systems, the ortho-methoxy

group creates a distinct splitting pattern.[1]

1H NMR (400 MHz, DMSO-d6):

9.40 (s, 1H, NH), 7.35 (br s, 4H, Guanidine NHs).

7.25–7.15 (m, 2H, Ar-H), 7.05 (d, 1H, Ar-H), 6.95 (t, 1H, Ar-H).[1]

3.81 (s, 3H, -OCH₃).[1]

Note: The exchangeable NH protons may broaden or disappear depending on water content

in the DMSO.

Troubleshooting & Optimization
The following decision tree helps resolve common synthesis issues.

Issue: Low Yield or Oiling Out

Is the product an oil?

1. Triturate with Et2O/Hexane
2. Cool to -20°C

3. Convert to HCl salt

Yes

Solid

No, it's solid but low yield

Is Starting Material (SM) present?

1. Increase Temp (Method A)
2. Add Sc(OTf)3 catalyst (5 mol%)

Yes (SM visible)

1. Lower Temp
2. Switch to Method B (Pyrazole)

No (Complex mixture)
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Figure 2: Troubleshooting logic for common isolation issues.

"Oiling Out" Phenomenon
Guanidine salts often form supersaturated oils.[1] If this occurs:

Decant the supernatant solvent.[1][4]

Add a non-polar solvent (Ether or Hexane).[1]

Scratch the side of the flask with a glass rod vigorously to induce nucleation.[1]

Sonicate the flask for 5 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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